molecular formula C6H3ClN2O B2401200 4-Chlorooxazolo[4,5-c]pyridine CAS No. 1159829-15-8

4-Chlorooxazolo[4,5-c]pyridine

Cat. No.: B2401200
CAS No.: 1159829-15-8
M. Wt: 154.55
InChI Key: ZFUAOAUVAUIUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H3ClN2O. It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring, with a chlorine atom attached at the fourth position of the oxazole ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized products .

Scientific Research Applications

4-Chlorooxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chlorooxazolo[4,5-c]pyridine is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. This structural feature can enhance its potential as a therapeutic agent and its utility in organic synthesis .

Properties

IUPAC Name

4-chloro-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUAOAUVAUIUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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